Lipophilicity (XLogP3-AA) Comparison of 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine vs. Closest Analogs
The target compound's computed lipophilicity (XLogP3-AA = 2.7) is higher than that of 1-(5-chloro-2-methoxybenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine (XLogP3-AA = 2.4) and substantially higher than 3-(cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine (XLogP3-AA = 1.1) [1][2]. This indicates that replacing the cyclohexyl group or changing the aryl sulfonyl substituent significantly modulates lipophilicity.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 1-(5-chloro-2-methoxybenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine = 2.4; 3-(cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine = 1.1 |
| Quantified Difference | ΔXLogP3-AA = +0.3 and +1.6, respectively |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity can improve membrane permeability but may also reduce solubility; selecting the correct XLogP for a given target profile is critical in early-stage drug design.
- [1] PubChem. Compound Summary for CID 71809372 (XLogP3-AA = 2.7). https://pubchem.ncbi.nlm.nih.gov/compound/1448130-97-9. Accessed May 2026. View Source
- [2] PubChem. Compound Summaries for CID 72718927 (XLogP3-AA = 2.4) and CID 71809363 (XLogP3-AA = 1.1). https://pubchem.ncbi.nlm.nih.gov/. Accessed May 2026. View Source
